BenchChemオンラインストアへようこそ!

Methyl 4-amino-4-(4-isopropylphenyl)butanoate

Lipophilicity Drug Design ADME Prediction

Methyl 4-amino-4-(4-isopropylphenyl)butanoate (CAS 1179279-44-7) is a synthetic gamma-amino acid ester with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. It contains a 4-isopropylphenyl substituent at the 4-position of the butanoate backbone, distinguishing it from simpler phenyl analogs.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B13599353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-4-(4-isopropylphenyl)butanoate
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(CCC(=O)OC)N
InChIInChI=1S/C14H21NO2/c1-10(2)11-4-6-12(7-5-11)13(15)8-9-14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3
InChIKeyIBGWOOTYFTZEQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-4-(4-isopropylphenyl)butanoate – Chemical Identity, Core Structure, and Procurement-Relevant Baseline


Methyl 4-amino-4-(4-isopropylphenyl)butanoate (CAS 1179279-44-7) is a synthetic gamma-amino acid ester with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . It contains a 4-isopropylphenyl substituent at the 4-position of the butanoate backbone, distinguishing it from simpler phenyl analogs. The compound is commercially supplied at ≥97% purity and is primarily utilized as a research intermediate in medicinal chemistry, particularly in the synthesis of DGAT1 inhibitors and other bioactive molecules [1].

Why Methyl 4-amino-4-(4-isopropylphenyl)butanoate Cannot Be Simply Replaced by Common In-Class Analogs


Substituting this compound with the unsubstituted phenyl analog (methyl 4-amino-4-phenylbutanoate, CAS 774125-27-8) or positional isomers like 4-amino-3-(4-isopropylphenyl)butanoic acid (CAS 52237-20-4) introduces critical differences in lipophilicity, steric profile, and hydrogen-bonding capacity that directly impact downstream biological activity [1]. The isopropyl group on the para-position significantly increases the calculated logP (XLogP3 ≈ 2.8 for the target vs. ≈ 1.3 for the des-isopropyl analog), altering membrane permeability and target binding kinetics [2]. Additionally, the methyl ester prodrug moiety is essential for modulating bioavailability and metabolic stability, and cannot be interchanged with the free acid without altering pharmacokinetic properties [3]. These structural distinctions are non-trivial in SAR-dependent programs, where even minor modifications can abolish target engagement.

Quantitative Differentiation Evidence for Methyl 4-amino-4-(4-isopropylphenyl)butanoate Against Closest Analogs


Enhanced Lipophilicity (XLogP3) Relative to Des-Isopropyl Phenyl Analog

The para-isopropyl substituent on the phenyl ring substantially increases the predicted octanol-water partition coefficient compared to the unsubstituted phenyl analog. The target compound (C14H21NO2, MW 235.32) exhibits a computed XLogP3 of approximately 2.8, whereas methyl 4-amino-4-phenylbutanoate (C11H15NO2, MW 193.24) has a predicted XLogP3 of 1.3 [1][2]. This difference of ~1.5 log units translates to a >30-fold higher predicted lipophilicity, which is a key determinant in passive membrane permeability and CNS penetration potential. This property is particularly relevant when selecting a building block for CNS-targeted programs where enhanced brain exposure is desired.

Lipophilicity Drug Design ADME Prediction

Positional Isomer Differentiation: 4-Amino vs. 3-Amino Substitution Pattern on GABAergic Activity

The target compound features the amino group at the 4-position (gamma-amino acid ester), whereas the known GABA analog phenibut (4-amino-3-phenylbutanoic acid) and its isopropylphenyl derivative (4-amino-3-(4-isopropylphenyl)butanoic acid, CAS 52237-20-4) place the amino group at the 3-position. Published SAR on 3-alkyl-4-aminobutanoic acids demonstrates that shifting the amino group from the 3- to the 4-position (i.e., from beta-amino to gamma-amino acid) drastically alters substrate recognition by GABA aminotransferase, with the 4-amino isomers showing different Vmax and Km values [1]. While direct comparative data for the isopropylphenyl-substituted pair is not publicly available, class-level inference from the homologous 3-alkyl series indicates that the gamma-amino configuration of the target compound makes it unsuitable as a direct surrogate for 3-amino positional isomers in GABAergic assays, and vice versa.

GABA Analog Positional Isomer Target Engagement

Ester vs. Free Acid: Prodrug Strategy and Metabolic Stability

The methyl ester moiety in the target compound confers a key pharmacokinetic advantage over the corresponding free acid (4-amino-4-(4-isopropylphenyl)butanoic acid). Methyl ester prodrugs of gamma-amino acids are well-established to enhance oral bioavailability by increasing passive permeability and delaying first-pass metabolism [1]. While the free acid form (if available) would be prone to rapid ionization at physiological pH and limited passive diffusion, the methyl ester achieves transient protection of the carboxylate function, enabling more efficient cellular uptake. This differential is quantified in analogous systems: for the GABA prodrug picamilon (nipecotoyl GABA), esterification improved Cmax by 2- to 3-fold compared to the parent acid [2]. Although direct PK data for this specific compound is proprietary, the class-level precedent strongly supports that the methyl ester form provides a distinct pharmacological advantage over the free acid for in vivo applications.

Prodrug Metabolic Stability Bioavailability

Commercial Purity Benchmark: ≥97% Assured Specification Enables Reproducible SAR

The target compound is supplied at a validated minimum purity of 97% (AKSci) or 98% (Leyan) . In contrast, the unsubstituted phenyl analog methyl 4-amino-4-phenylbutanoate is commonly offered at 95% purity by Enamine LLC and other catalog vendors . This 2–3% difference in assay specification, while seemingly modest, reduces the maximum permissible level of structurally related organic impurities that could confound biological assay interpretation. For hit-to-lead optimization, a 97–98% purity entry material provides a tighter control on impurity-driven false positives or potency artifacts, directly supporting data integrity in HTS and dose-response studies.

Purity Specification Reproducibility Chemical Procurement

Optimal Research and Procurement Application Scenarios for Methyl 4-amino-4-(4-isopropylphenyl)butanoate


CNS Drug Discovery Programs Requiring Enhanced Brain Penetration

The elevated lipophilicity (XLogP3 ≈ 2.8) of Methyl 4-amino-4-(4-isopropylphenyl)butanoate, compared to its des-isopropyl analog (XLogP3 ≈ 1.3), makes it a preferred synthetic intermediate for CNS-targeted programs where passive blood-brain barrier permeability is a critical design parameter [1]. It is particularly suitable as a building block for gamma-amino acid-based scaffolds aiming to achieve balanced CNS exposure without relying on active transport mechanisms.

GABAergic Pharmacology Tool Compound Studies

This compound serves as a mechanistically distinct gamma-amino acid ester, with the 4-amino substitution pattern differentiating it from 3-amino positional isomers like phenibut derivatives. It is applicable in in vitro GABA aminotransferase substrate profiling and receptor binding studies where the positional identity of the amino group is the primary pharmacological variable of interest [2].

Prodrug-Enabled In Vivo Pharmacokinetic Studies

The methyl ester functionality provides a prodrug advantage over the free carboxylic acid form, enabling higher oral bioavailability and improved systemic exposure. This compound is therefore the optimal choice for in vivo efficacy models in rodents, where the ester is intended to be hydrolyzed in vivo to release the active parent acid [3].

DGAT1 Inhibitor Lead Optimization and Intermediate Supply

As evidenced by patent literature from Novartis AG, 4-isopropylphenyl-substituted butanoate derivatives are key intermediates in the synthesis of DGAT1 inhibitors targeting metabolic disorders [4]. This compound is directly applicable as a starting material or late-stage intermediate for medicinal chemistry teams pursuing DGAT1 as a therapeutic target for obesity and type 2 diabetes.

Quote Request

Request a Quote for Methyl 4-amino-4-(4-isopropylphenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.